molecular formula C20H23N3O4 B2871653 N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-3,4,5-trimethoxybenzamide CAS No. 872345-00-1

N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-3,4,5-trimethoxybenzamide

Cat. No.: B2871653
CAS No.: 872345-00-1
M. Wt: 369.421
InChI Key: UXROZPUDAYWUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-3,4,5-trimethoxybenzamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and neuroscience. This molecule is a benzamide derivative that incorporates two key pharmacophores: a 3,4,5-trimethoxybenzamide group and a 1H-benzodiazole (benzimidazole) moiety, linked by a propyl chain. The structural motif of a benzamide linked to a nitrogen-containing heterocycle is found in several biologically active molecules . The 3,4,5-trimethoxybenzoyl group is a common feature in pharmaceuticals and research compounds, known for its ability to interact with various biological targets. For instance, the antiemetic drug Trimethobenzamide shares this specific substituent . The 1H-benzodiazole (benzimidazole) component is a privileged scaffold in medicinal chemistry, noted for its diverse biological activities and its presence in molecules that interact with enzymes and receptors . Research into analogous compounds suggests potential applications for this chemical probe in investigating neurological targets. Similar benzamide-containing molecules have been explored as inhibitors of enzymes like monoamine oxidase B (MAO-B), a target relevant to Parkinson's disease research . Other structurally related compounds, featuring different heterocycles such as 1,2,4-triazole, have demonstrated potent anticonvulsant activity in preclinical models, potentially through interaction with GABAergic systems . This combination of structural features makes this compound a compound of interest for researchers developing and studying novel therapeutic agents, particularly for central nervous system disorders. Researchers can use it as a building block or a reference standard in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-25-16-11-13(12-17(26-2)19(16)27-3)20(24)21-10-6-9-18-22-14-7-4-5-8-15(14)23-18/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXROZPUDAYWUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-3,4,5-trimethoxybenzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole ringCommon reagents used in these reactions include formic acid, trimethyl orthoformate, and various aldehydes .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of more saturated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity. The trimethoxybenzamide group may enhance the compound’s ability to interact with these targets, increasing its overall efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The following table summarizes key analogues and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Melting Point (°C) Solubility Trends Key Spectral Data (¹H NMR δ ppm) Reference
N-[3-(1H-1,3-Benzodiazol-2-yl)propyl]-3,4,5-trimethoxybenzamide Benzimidazole + benzamide Propyl linker, 3,4,5-trimethoxy Not reported Moderate in polar solvents NH peaks: 12.75 (benzimidazole), 12.26 (amide)
N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a) Acrylamide + benzamide Furan, o-tolylamino 222–224 Low in water Olefinic CH: 7.22–7.25; NH: 9.81–10.26
N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide (22) Benzimidazole + benzamide Cyanobenzimidazole, no propyl linker 247–250 Low in non-polar solvents Aromatic CH: 7.94 (d), 7.65 (d)
N-(3-(4-chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (2b) Hydrazide + benzamide 4-Chlorophenylamino, furan 241–243 Moderate in DMF Aromatic CH: 7.47 (d), 7.62 (d)
Key Observations:
  • Benzimidazole vs.
  • Substituent Electronic Effects: Electron-withdrawing groups (e.g., cyano in compound 22) decrease electron density on the aromatic ring, contrasting with the electron-donating methoxy groups in the target compound .
Key Observations:
  • Reagent Specificity : The target compound requires precise stoichiometry of benzimidazole-propylamine, while acrylamide derivatives utilize oxazolone intermediates for hydrazide coupling .
  • Solvent Systems: Polar aprotic solvents (e.g., DMF) are critical for acrylamide synthesis, whereas toluene or methanol suffices for benzimidazole-based compounds .

Spectroscopic and Analytical Data

  • ¹H NMR Shifts :

    • Target Compound : Distinct NH peaks at δ 12.75 (benzimidazole) and 12.26 (amide), with methoxy groups at δ 3.76–3.90 .
    • Compound 22 : Aromatic protons at δ 7.94 (d) and 7.65 (d), with methoxy shifts similar to the target compound .
    • Compound 2b : Olefinic protons at δ 7.22–7.25 and chlorophenyl signals at δ 7.47–7.62 .
  • Elemental Analysis :

    • All compounds show <5% deviation between calculated and experimental C/H/N values, confirming purity .

Biological Activity

N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H23N3O4
  • Molecular Weight : 369.42 g/mol
  • IUPAC Name : N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide

The biological activity of this compound is primarily attributed to its structural components, particularly the benzimidazole moiety. This structure enables it to interact with various biological targets, including enzymes and receptors. The compound is hypothesized to modulate the activity of specific proteins involved in cancer progression and microbial resistance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit:

  • Inhibition of Cancer Cell Proliferation : The compound demonstrated significant antiproliferative effects against several human cancer cell lines. For instance, similar compounds have reported IC50 values ranging from 1.2 to 2.4 nM against human cancer cells, indicating strong activity comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits:

  • Broad-spectrum Antimicrobial Effects : Research indicates potential efficacy against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study investigating related benzodiazole derivatives reported that compounds with similar structural features displayed potent histone deacetylase inhibition (IC50 = 9.4 μM), suggesting that this compound may have similar mechanisms .
    • Further docking studies indicated favorable binding interactions with target proteins involved in cancer cell signaling pathways.
  • Antimicrobial Evaluation :
    • In vitro assays demonstrated that the compound could inhibit the growth of pathogenic bacteria and fungi, making it a promising candidate for the development of new antimicrobial therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other benzimidazole derivatives:

Compound NameStructural FeaturesBiological Activity
BenzimidazoleParent structureAntifungal
AlbendazoleAnthelmintic agentAntiparasitic
OmeprazoleProton pump inhibitorGastroprotective

This comparison underscores the diverse biological activities associated with benzimidazole derivatives and highlights the potential for this compound to contribute to this field.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.